7-Keto-8-aminopelargonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

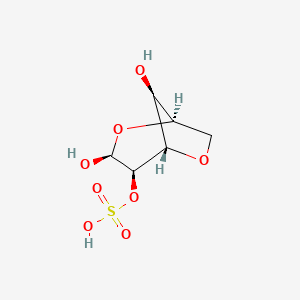

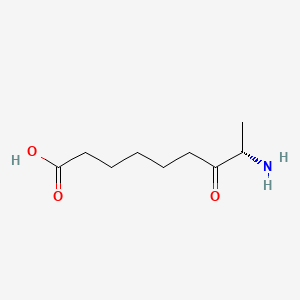

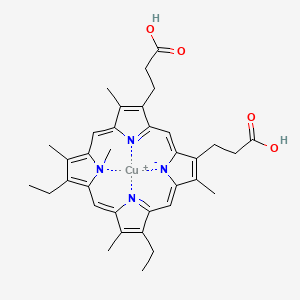

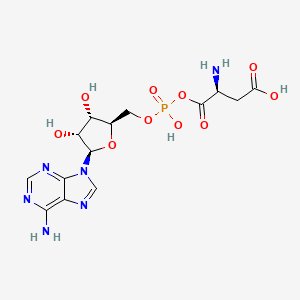

7-Keto-8-aminopelargonic acid, also known as 8-amino-7-oxononanoic acid, is an organic compound that plays a crucial role in the biosynthesis of biotin (vitamin B7). This compound is a white crystalline solid that is stable at room temperature and soluble in water. It is a key intermediate in the biotin biosynthesis pathway, which is essential for various metabolic processes in living organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

7-Keto-8-aminopelargonic acid can be synthesized through the decarboxylative condensation of L-alanine and pimeloyl-CoA. This reaction is catalyzed by the enzyme this compound synthase (EC 2.3.1.47). The reaction conditions typically involve the use of pyridoxal phosphate as a cofactor .

Industrial Production Methods

In industrial settings, this compound is produced using biotechnological methods. The enzyme this compound synthase is overexpressed in microbial hosts such as Escherichia coli, which are then used to catalyze the reaction between L-alanine and pimeloyl-CoA. The product is subsequently purified through various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

7-Keto-8-aminopelargonic acid undergoes several types of chemical reactions, including:

Transamination: The compound reacts with S-adenosyl-L-methionine to form 7,8-diaminopelargonic acid. .

Condensation: It can also participate in condensation reactions with various amines and aldehydes to form Schiff bases and other derivatives.

Common Reagents and Conditions

Transamination: S-adenosyl-L-methionine is the primary reagent used in the transamination reaction. .

Condensation: Common reagents for condensation reactions include primary amines and aldehydes.

Major Products Formed

7,8-Diaminopelargonic acid: Formed through the transamination reaction with S-adenosyl-L-methionine

Schiff bases and derivatives: Formed through condensation reactions with various amines and aldehydes.

Aplicaciones Científicas De Investigación

7-Keto-8-aminopelargonic acid has several scientific research applications, including:

Biotin Biosynthesis: It is a key intermediate in the biotin biosynthesis pathway, which is essential for various metabolic processes such as carboxylation, decarboxylation, and transcarboxylation reactions.

Herbicide Development: The enzyme this compound synthase is a potential target for herbicide development.

Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions and the role of biotin in cellular metabolism.

Mecanismo De Acción

The primary mechanism of action of 7-keto-8-aminopelargonic acid involves its role as a substrate for the enzyme this compound synthase. This enzyme catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form this compound, which is then converted to 7,8-diaminopelargonic acid by 7,8-diaminopelargonic acid aminotransferase. These reactions are essential steps in the biotin biosynthesis pathway .

Comparación Con Compuestos Similares

Similar Compounds

8-Amino-7-oxononanoic acid: Another name for 7-keto-8-aminopelargonic acid.

7,8-Diaminopelargonic acid: A direct derivative formed through the transamination of this compound

Dethiobiotin: A downstream product in the biotin biosynthesis pathway.

Uniqueness

This compound is unique due to its specific role in the biotin biosynthesis pathway. Unlike other similar compounds, it serves as a crucial intermediate that is essential for the production of biotin. Its ability to undergo specific enzyme-catalyzed reactions makes it a valuable compound for biochemical and industrial applications .

Propiedades

Número CAS |

682799-71-9 |

|---|---|

Fórmula molecular |

C9H17NO3 |

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

(8S)-8-amino-7-oxononanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m0/s1 |

Clave InChI |

GUAHPAJOXVYFON-ZETCQYMHSA-N |

SMILES isomérico |

C[C@@H](C(=O)CCCCCC(=O)O)N |

SMILES canónico |

CC(C(=O)CCCCCC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)

![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)

![N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10778439.png)

![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)